Butyl[(3,4-dimethoxyphenyl)methyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)13(9-11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWWSCZOAULJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Butyl 3,4 Dimethoxyphenyl Methyl Amine
Direct Synthesis Approaches to Butyl[(3,4-dimethoxyphenyl)methyl]amine
The direct formation of the target compound can be achieved through established organic reactions that construct the core secondary amine structure in a single key step. These methods primarily include reductive amination and direct alkylation.
Reductive Amination Strategies Utilizing (3,4-Dimethoxyphenyl)acetaldehyde Precursors
Reductive amination is a highly effective method for synthesizing amines. This process involves the reaction of a carbonyl compound, in this case (3,4-dimethoxyphenyl)acetaldehyde, with a primary amine, n-butylamine. The reaction proceeds through the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the target secondary amine, this compound. organic-chemistry.orgresearchgate.net
This one-pot procedure is advantageous due to its efficiency and the use of readily available starting materials. purdue.edu The choice of reducing agent is critical for the success of the reaction, with various borohydride (B1222165) reagents being commonly employed. organic-chemistry.org Catalytic hydrogenation is another viable approach, often utilizing transition metal catalysts under a hydrogen atmosphere. mdpi.comresearchgate.net
Key aspects of this synthetic route include:
Imine Formation: The initial condensation between the aldehyde and butylamine (B146782) is typically reversible and may require the removal of water to drive the equilibrium towards the imine intermediate.
Reduction: A reducing agent is introduced to convert the C=N double bond of the imine into a C-N single bond. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Catalytic hydrogenation over metals like palladium or cobalt is also effective. mdpi.comresearchgate.net
The reaction conditions can be tailored to optimize the yield of the desired secondary amine. For instance, studies on the reductive amination of similar aromatic aldehydes with n-butylamine have been successfully carried out using cobalt-containing composite catalysts at temperatures of 100–150 °C and hydrogen pressures of 100–150 bar, achieving high yields. mdpi.comresearchgate.net
Table 1: Reductive Amination Conditions for Aromatic Aldehydes
| Aldehyde Substrate | Amine | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites | 100 °C, 100 bar H₂ | 72–96% | mdpi.com |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composites | 100 °C, 100 bar H₂ | 60–89% | mdpi.com |
| General Aldehydes | Primary Amines | NaBH(OAc)₃ | Dichloroethane, rt | General Method | organic-chemistry.org |
Alkylation and Amination Reactions Involving Butyl and (3,4-Dimethoxyphenyl)methyl Moieties
An alternative direct approach is the N-alkylation of butylamine with a suitable (3,4-dimethoxyphenyl)methyl electrophile, such as 3,4-dimethoxybenzyl chloride. This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of butylamine attacks the benzylic carbon, displacing a leaving group. designer-drug.com
A significant challenge in this method is controlling the degree of alkylation. The product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine, butylamine. This can lead to a second alkylation event, resulting in the formation of the tertiary amine, Dithis compound, as an undesired byproduct. masterorganicchemistry.com
To favor the formation of the secondary amine, reaction conditions can be optimized by:
Using a large excess of the primary amine (butylamine) to increase the probability of the electrophile reacting with it rather than the secondary amine product.
Employing specific bases, such as cesium hydroxide (B78521) or Hünig's base, which have been shown to promote selective mono-N-alkylation over dialkylation. organic-chemistry.orgresearchgate.net
Careful control of reaction temperature and addition rates.
The direct alkylation of secondary amines to form tertiary amines is generally more straightforward, highlighting the reactivity of the secondary amine intermediate. researchgate.net
Precursor Synthesis and Intermediate Derivatization
Synthesis of (3,4-Dimethoxyphenyl)acetaldehyde and Related Aldehydes
(3,4-Dimethoxyphenyl)acetaldehyde, also known as homoveratraldehyde, is the essential precursor for the reductive amination pathway. It can be synthesized from the more readily available 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). google.com One common route involves a one-carbon homologation of veratraldehyde. researchgate.net
A prominent method for this transformation is the Darzens condensation, which is discussed in the following section. Another approach involves the reduction of 3,4-dimethoxyphenylacetic acid or its derivatives. For instance, 3,4-dimethoxyphenylacetic acid can be derived from 3,4-dimethoxybenzyl cyanide. ijcea.org
Application of Darzens Condensation in Precursor Formation
The Darzens condensation (or glycidic ester condensation) is a classic organic reaction that provides a powerful method for synthesizing (3,4-dimethoxyphenyl)acetaldehyde from 3,4-dimethoxybenzaldehyde. researchgate.netorganic-chemistry.orgunacademy.com The reaction involves the condensation of an aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. mdma.chorganicreactions.org
The general sequence for synthesizing the precursor aldehyde is as follows:
Condensation: 3,4-Dimethoxybenzaldehyde is reacted with an α-halo ester (e.g., methyl chloroacetate) in the presence of a base like sodium methoxide. This forms the corresponding methyl 3-(3,4-dimethoxyphenyl)glycidate. google.com
Hydrolysis (Saponification): The resulting glycidic ester is hydrolyzed with a base (e.g., sodium hydroxide) to yield the sodium salt of the glycidic acid. mdma.chgoogle.com
Decarboxylation: The glycidic acid salt is then acidified and heated, which induces decarboxylation and rearrangement to afford the desired (3,4-dimethoxyphenyl)acetaldehyde. google.comgoogle.com
This multi-step process effectively adds a -CH₂CHO group to the aromatic ring in place of the original -CHO group, achieving the necessary homologation. researchgate.net Several patents describe this process, highlighting its industrial relevance and providing detailed reaction conditions and yields. google.comgoogle.com
Table 2: Darzens Condensation for Aldehyde Synthesis
| Step | Reactants | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Condensation | 3,4-Dimethoxybenzaldehyde, Methyl chloroacetate | Sodium methoxide | Methyl 3-(3,4-dimethoxyphenyl)glycidate | google.com |
| Hydrolysis | Glycidic ester | NaOH / KOH | Glycidic acid salt | mdma.ch |
| Decarboxylation | Glycidic acid salt | Acid, Heat | (3,4-Dimethoxyphenyl)acetaldehyde | google.com |
Stereoselective Control via N-tert-Butanesulfinyl Imines
For the synthesis of enantiomerically pure amines, the use of chiral auxiliaries is a well-established strategy. N-tert-Butanesulfinamide, developed by Ellman, serves as an exceptionally versatile chiral auxiliary for the asymmetric synthesis of a vast range of amines. iupac.orgacs.orgnih.gov
This methodology can be applied to the synthesis of a chiral version of this compound. The key steps are:
Iminie Formation: An enantiomerically pure N-tert-butanesulfinamide (either (R) or (S) enantiomer) is condensed with (3,4-dimethoxyphenyl)acetaldehyde to form a chiral N-tert-butanesulfinyl imine. acs.orgresearchgate.net
Diastereoselective Nucleophilic Addition: A butyl nucleophile, typically derived from an organometallic reagent like butylmagnesium bromide (a Grignard reagent) or butyllithium, is added to the sulfinyl imine. The bulky tert-butanesulfinyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face with high diastereoselectivity. nih.govresearchgate.net
Auxiliary Cleavage: The resulting N-tert-butanesulfinyl amine is treated with a strong acid, such as hydrochloric acid in a protic solvent, to cleave the sulfinyl group, yielding the desired chiral primary amine. iupac.orgacs.org Subsequent N-alkylation would be required to obtain the final secondary amine target, or a reductive amination approach using a chiral sulfinamide could be envisioned.
The predictable stereochemical outcome and the ease of removing the auxiliary make this a powerful method for accessing specific stereoisomers of chiral amines. acs.orgnih.govresearchgate.net
Advanced Derivatization and Analog Preparation Strategies
The secondary amine functionality of this compound is a prime site for derivatization, particularly through the formation of amide bonds. This transformation is significant in medicinal chemistry as it can introduce new interaction points with biological targets and alter the pharmacokinetic profile of the molecule. A common strategy involves the acylation of the amine with various carboxylic acids or their activated derivatives. For instance, a series of acyl derivatives of the closely related 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized to explore their biological activities. nih.gov
Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics. ctppc.org In the context of this compound analogues, the amide bond itself can be replaced with bioisosteres to improve metabolic stability. Common bioisosteric replacements for the amide group include heterocycles like oxadiazoles, thiadiazoles, and triazoles. openaccessjournals.com These five-membered aromatic rings can mimic the geometry and electronic properties of the amide bond while being less susceptible to enzymatic hydrolysis. The general principle is to maintain the critical features of the parent molecule necessary for biological activity while modifying its physicochemical properties. openaccessjournals.com
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Amide Bond | 1,2,4-Oxadiazole | Mimics planarity and dipole moment of the amide bond. openaccessjournals.com | Improved metabolic stability and bioavailability. openaccessjournals.com |
| Amide Bond | 1,2,4-Triazole | Can act as a hydrogen bond acceptor/donor, similar to an amide. | Enhanced metabolic stability and altered pharmacokinetic profile. |
| Amide Bond | Tetrazole | Similar acidity to carboxylic acids (when replacing a carboxyl group, but also used as a stable amide isostere). openaccessjournals.com | Increased oral bioavailability. openaccessjournals.com |
This table illustrates common bioisosteric replacements for amide bonds, a strategy applicable to the derivatization of this compound.
Alterations to the N-butyl group of this compound offer another avenue for generating structural diversity and modulating biological activity. The length, branching, and incorporation of functional groups on the alkyl chain can significantly influence the molecule's lipophilicity, steric profile, and interactions with target proteins.
Strategies for modifying the butyl chain can involve the initial synthesis of the parent amine followed by N-alkylation with different alkyl halides or the use of alternative alkylamines in the initial synthetic route. For instance, N-alkylation of amides with alcohols, catalyzed by transition metals, presents a direct method for synthesizing N-alkyl amides, which could be a precursor to the target amine. nih.gov Furthermore, site-selective α-C–H functionalization of trialkylamines via reversible hydrogen atom transfer (HAT) catalysis offers a modern approach to introduce complexity at a late stage. nih.gov This method could potentially be applied to introduce substituents on the butyl chain of this compound.
| Modification Strategy | Reagents and Conditions | Potential Analogs | Anticipated Change in Properties |
| Chain Elongation/Shortening | Reductive amination with different aldehydes | N-propyl, N-pentyl, etc. analogs | Altered lipophilicity and steric bulk. |
| Introduction of Branching | Use of branched alkylamines (e.g., isobutylamine) in synthesis | N-isobutyl, N-sec-butyl analogs | Increased steric hindrance, potentially affecting target binding. |
| Incorporation of Functional Groups | N-alkylation with functionalized alkyl halides (e.g., 4-bromobutanol) | Hydroxylated, ether, or other functionalized N-alkyl chains | Modified polarity, solubility, and potential for new hydrogen bonding interactions. |
This table outlines potential strategies for modifying the butyl chain of this compound to generate a library of analogs with diverse properties.
The 3,4-dimethoxyphenyl ring is a critical pharmacophoric element in many biologically active compounds. Its modification through the introduction of heterocyclic systems or by altering the substitution pattern can lead to analogues with improved properties. Bioisosteric replacement of the phenyl ring with heterocycles such as pyridine (B92270) or thiophene (B33073) is a common strategy to modulate electronic properties and metabolic stability. ctppc.org For the 3,4-dimethoxyphenyl group specifically, replacing the methoxy (B1213986) groups with other substituents or incorporating the phenyl ring into a larger heterocyclic system can be explored.
For example, the replacement of a disubstituted phenyl ring with bicyclic saturated scaffolds like bicyclo[1.1.1]pentanes has been proposed as a strategy to improve physicochemical parameters while maintaining a similar spatial arrangement of substituents. chem-space.com The introduction of different substituents on the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions, although the existing methoxy groups will direct incoming electrophiles to specific positions. Alternatively, the synthesis can start from differently substituted benzaldehydes or phenylacetic acids.
| Modification Approach | Example of Resulting Moiety | Synthetic Strategy | Potential Benefits |
| Phenyl Ring Bioisostere | Pyridyl or Thienyl ring | Synthesis starting from corresponding heterocyclic aldehydes | Altered electronic distribution, potential for new interactions, and modified metabolic pathways. ctppc.org |
| Methoxy Group Replacement | Alkyl, Halogen, or Hydroxyl groups | Use of appropriately substituted starting materials (e.g., vanillin, isovanillin) | Modulated lipophilicity, hydrogen bonding capacity, and metabolic stability. |
| Ring Annulation | Naphthyl or Quinolinyl systems | Multi-step synthesis involving ring-forming reactions | Increased rigidity and altered shape, potentially leading to enhanced target affinity and selectivity. |
This table presents strategies for the modification of the dimethoxyphenyl moiety in this compound, aiming to improve its drug-like properties.
If a chiral center is introduced into the this compound scaffold, for instance by substitution on the benzylic carbon or on the butyl chain, the resulting enantiomers may exhibit different biological activities and pharmacokinetic profiles. Therefore, the development of enantioselective synthetic routes is of significant interest.
The diastereoselective synthesis of related compounds, such as pyrroloindolines from substituted tryptamines, has been achieved using palladium-dihydroxyterphenylphosphine catalysis, where the stereochemistry is influenced by the bulkiness of substituents. nih.gov Such catalytic systems could potentially be adapted for the asymmetric synthesis of this compound analogues. Another approach involves the use of chiral auxiliaries. For example, chiral amine compounds have been prepared by reacting a ketone with a chiral auxiliary like (S)-α-phenethylamine to form an imine intermediate, which is then reduced stereoselectively. google.com The chiral auxiliary can be subsequently removed to yield the desired chiral amine. Furthermore, the diastereoselective synthesis of substituted macrocyclic complexes has been shown to occur from achiral starting materials, where stereochemical resolution happens during chelation. chemrxiv.org While not directly applicable, this highlights the principle of achieving stereoselectivity through intermediate complex formation.
| Enantioselective Strategy | Key Features | Applicability to Target Scaffold | Reference Example |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. | Could be applied to the asymmetric reduction of an imine precursor to the target amine. | Diastereoselective synthesis of pyrroloindolines. nih.gov |
| Chiral Auxiliary Mediated Synthesis | Covalent attachment of a chiral auxiliary to guide a stereoselective transformation. | A chiral auxiliary attached to the nitrogen or a precursor could direct the formation of a new stereocenter. | Preparation of chiral amines using (S)-α-phenethylamine. google.com |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Classical resolution using a chiral acid or enzymatic resolution could be employed. | General and widely used technique in organic synthesis. |
This table summarizes potential enantioselective synthesis strategies that could be applied to produce chiral analogues of this compound.
Molecular Structure Activity Relationship Sar Studies of Butyl 3,4 Dimethoxyphenyl Methyl Amine and Its Analogues
Influence of the Butyl Chain Length and Branching on Biological Activity Profiles
In a series of substituted aryl benzylamines designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, modifications to the N-substituent were found to be critical for activity. While this study did not explore a systematic variation of butyl isomers, it highlighted the sensitivity of the binding pocket to the nature of the N-alkyl group. For instance, the introduction of larger or more complex substituents on the nitrogen can either enhance or diminish activity depending on the specific interactions within the target's binding site.
Generally, a systematic variation from a methyl to a butyl group and its isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl) can elucidate the optimal size and shape for the substituent. An unbranched n-butyl chain, for example, offers flexibility, while branched isomers like sec-butyl and tert-butyl introduce greater steric bulk. wikipedia.org This bulk can be advantageous if it leads to favorable interactions with a hydrophobic pocket in the receptor, but detrimental if it causes steric clashes. The specific impact of each butyl isomer on the biological activity profile of Butyl[(3,4-dimethoxyphenyl)methyl]amine would depend on the topology of its specific biological target.
| Compound/Substituent | Structure | Biological Target | Activity (IC50/Ki) |
| N-Butyl Benzylamine (B48309) Analogue | N-benzylbutan-1-amine | Not Specified | Data not available |
| N-Isobutyl Benzylamine Analogue | N-benzyl-2-methylpropan-1-amine | Not Specified | Data not available |
| N-sec-Butyl Benzylamine Analogue | N-benzylbutan-2-amine | Not Specified | Data not available |
| N-tert-Butyl Benzylamine Analogue | N-benzyl-2-methylpropan-2-amine | Not Specified | Data not available |
Significance of the 3,4-Dimethoxyphenyl Moiety and Aromatic Substituent Variations
The 3,4-dimethoxyphenyl group is a key structural feature of this compound and is known to be important for the biological activity of many related compounds. The two methoxy (B1213986) groups at the 3- and 4-positions of the phenyl ring significantly influence the electronic properties and the binding mode of the molecule. These groups are electron-donating and can participate in hydrogen bonding, which can be crucial for anchoring the ligand in the binding pocket of a receptor.
Studies on related phenethylamines, such as mescaline derivatives, have shown that the substitution pattern on the aromatic ring is a critical determinant of their affinity for serotonin (B10506) receptors. frontiersin.orgnih.gov For instance, the presence of methoxy groups at positions 2 and 5 of the phenyl ring is a common feature in many psychoactive phenethylamines. While this compound has a different substitution pattern, the principle remains that the position and nature of these substituents dictate the compound's pharmacological profile.
Variations of the aromatic substituents can lead to significant changes in activity. For example, shifting the methoxy groups to other positions (e.g., 2,3- or 2,5-dimethoxy) would alter the electronic distribution and steric profile of the ring, likely leading to a different binding affinity or selectivity. nih.gov Replacing the methoxy groups with other substituents, such as hydroxyl, halogen, or alkyl groups, would further modulate the compound's properties. A hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the target protein compared to a methoxy group.
| Analogue | Aromatic Substitution | Receptor Target | Binding Affinity (Ki) |
| Mescaline | 3,4,5-trimethoxy | 5-HT2A | 4900 nM |
| 2,5-Dimethoxy-4-allyloxyphenethylamine | 2,5-dimethoxy, 4-allyloxy | 5-HT2A | 250 nM |
| 2,5-Dimethoxy-4-benzyloxyphenethylamine | 2,5-dimethoxy, 4-benzyloxy | 5-HT2A | 150 nM |
This table shows the binding affinities of related phenethylamine (B48288) compounds with different aromatic substitutions for the 5-HT2A receptor, illustrating the impact of modifying the phenyl ring substituents. Data is for analogous compounds and not this compound itself. frontiersin.org
Role of the Secondary Amine Functionality in Ligand-Receptor Interactions
The secondary amine in this compound is a critical functional group that is typically protonated at physiological pH. This positive charge allows for the formation of a strong ionic bond, or salt bridge, with an acidic amino acid residue (such as aspartate or glutamate) in the binding site of a receptor or enzyme. nih.govresearchgate.net This ionic interaction is often a key anchoring point for the ligand, and its absence can lead to a dramatic loss of binding affinity.
The nature of the amine (primary, secondary, or tertiary) can significantly influence a compound's biological activity and selectivity. nih.gov Primary amines (RNH2) have two protons available for hydrogen bonding, secondary amines (R2NH) have one, and tertiary amines (R3N) have none, although the lone pair of electrons on the nitrogen can still act as a hydrogen bond acceptor.
In the context of this compound, the secondary amine allows for a balance of properties. The presence of the butyl group, compared to a primary amine, increases lipophilicity, which can enhance membrane permeability and access to the target site. Conversion to a tertiary amine by adding another alkyl group to the nitrogen would further increase lipophilicity and steric bulk, which could either be beneficial or detrimental depending on the specific target. For example, in a study of substituted aryl benzylamines, N-methylation of the benzylamine linker led to a loss of activity, suggesting that the hydrogen on the secondary amine was important for binding. nih.gov
Stereochemical Dependencies in SAR Elucidation
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers can have different biological activities, with one enantiomer often being significantly more potent than the other. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers.
While specific studies on the stereochemistry of this compound were not found, research on related chiral benzylamines demonstrates the importance of stereochemistry. In a study of C-allyl substituted benzylamines, the racemic mixture was separated into its individual enantiomers. It was found that the biological activity resided exclusively in the S-(+)-enantiomer, which had an IC50 of 370 nM, while the R-(-)-enantiomer was inactive. nih.gov This highlights that the specific three-dimensional arrangement of the substituents around the chiral center is critical for proper binding to the target.
If a chiral center were introduced into the this compound structure, for example by branching of the butyl chain (as in sec-butyl), it would be expected that the two enantiomers would exhibit different biological activities. The elucidation of the SAR would therefore require the separation and individual testing of these stereoisomers.
| Compound | Stereochemistry | Biological Target | Activity (IC50) |
| Racemic C-allyl benzylamine analogue | Racemate | 17β-HSD3 | 520 nM |
| S-(+)-enantiomer | S-(+) | 17β-HSD3 | 370 nM |
| R-(-)-enantiomer | R-(-) | 17β-HSD3 | Inactive |
This table illustrates the differential activity of enantiomers for a related C-allyl substituted benzylamine, demonstrating the importance of stereochemistry. Data is for an analogous compound and not this compound itself. nih.gov
Conformational Preferences and Their Impact on Activity
The biological activity of a flexible molecule like this compound is not only dependent on its chemical structure but also on the three-dimensional shape, or conformation, it adopts when it binds to its target. The molecule can exist in numerous conformations due to the rotation around its single bonds. However, only a specific conformation, often referred to as the "bioactive conformation," is responsible for its biological effect.
Computational studies on benzylamine and its derivatives have shown that they can exist in different stable conformations. The orientation of the amine group relative to the phenyl ring is a key conformational feature. It is generally accepted that for many benzylamines, a conformation where the Cα-N bond is roughly perpendicular to the plane of the aromatic ring is energetically favorable.
The flexibility of the butyl chain and the benzyl (B1604629) group allows the molecule to adapt its shape to fit into the binding pocket of a receptor. However, this flexibility comes at an energetic cost upon binding, as the molecule is "frozen" into a single conformation. Therefore, designing more rigid analogues that are pre-organized in the bioactive conformation can lead to an increase in binding affinity and potency. While specific conformational analysis of this compound is not available, theoretical conformational energy calculations on related psychoactive amphetamines have shown that compounds can be ranked in order of potency based on their relative conformational energies in a proposed active region. nih.gov This underscores the importance of understanding the conformational preferences of a molecule to rationalize and predict its biological activity.
Biochemical and Molecular Interaction Mechanisms
Receptor Binding and Activation Profiles
The interaction of Butyl[(3,4-dimethoxyphenyl)methyl]amine with neuronal receptors is predicted by its core phenethylamine (B48288) structure, a scaffold common to many neuroactive compounds. The specific effects are modulated by the 3,4-dimethoxy substitution on the phenyl ring and the N-butyl group on the amine.
The phenethylamine skeleton is a foundational structure for ligands of serotonin (B10506) (5-HT), adrenergic, and dopamine (B1211576) receptors. However, the specific substitution patterns on the phenyl ring and the amine group are critical determinants of binding affinity and functional activity.
Serotonergic 5-HT Receptors: Phenethylamines are well-known agonists of serotonin receptors, particularly the 5-HT₂ subfamily. researchgate.netnih.gov Structure-activity relationship (SAR) studies consistently show that a 2,5-dimethoxy substitution pattern is highly favorable for potent 5-HT₂A receptor agonism, which is associated with psychedelic effects. nih.govnih.gov In contrast, the 3,4-dimethoxy arrangement, as seen in this compound, is not typically associated with high affinity for 5-HT₂A receptors. Regarding the N-butyl group, N-alkylation of phenethylamines can have variable effects. While complex N-benzyl substitutions can dramatically increase 5-HT₂A affinity, simple N-alkylation often reduces it. acs.orgnih.gov Furthermore, large lipophilic substituents can sometimes convert a compound from an agonist to an antagonist at 5-HT₂ receptors. nih.govfrontiersin.org Given these factors, it is unlikely that this compound is a potent 5-HT₂ receptor agonist.
Adrenergic α-Receptors: The interaction profile of this compound with adrenergic receptors has not been well-characterized in publicly available literature. This remains an area requiring further empirical investigation.
Dopaminergic D2/D3 Receptors: The 3,4-dimethoxyphenyl moiety is structurally related to dopamine and is a common feature in various dopamine receptor ligands. This structural similarity suggests a potential for interaction with dopaminergic receptors. For example, the compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine has been identified as a peripheral dopamine antagonist, highlighting the relevance of the 3,4-dimethoxybenzyl group for activity at dopamine receptors. nih.gov While the precise affinity of this compound for D₂/D₃ receptors is unknown, its chemical structure suggests that interaction with the dopaminergic system is plausible.
Monoamine transporters are crucial for regulating neurotransmitter levels by facilitating their reuptake from the synaptic cleft into the presynaptic neuron. nih.govwikipedia.org Phenethylamines can act as either inhibitors of these transporters or as substrates, inducing neurotransmitter release (efflux). researchgate.net The parent compound, β-phenethylamine, is known to inhibit dopamine uptake and promote its release, primarily through interaction with DAT. biomolther.orgmdpi.com
The specific binding affinities and functional effects (reuptake inhibition vs. release) of this compound at DAT, SERT, and NET have not been experimentally determined. The presence of the N-butyl group and the 3,4-dimethoxy substitutions would significantly influence these properties compared to unsubstituted phenethylamine, but the precise nature of this influence remains uncharacterized.
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by endogenous trace amines, such as β-phenethylamine and tyramine (B21549). nih.gov Given that this compound is a derivative of phenethylamine, it is highly likely to function as a TAAR1 agonist. TAAR1 activation can modulate dopaminergic, serotonergic, and glutamatergic systems. nih.govfrontiersin.orgresearchgate.net Research on related compounds, such as 2-(5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, which also contains the 3,4-dimethoxyphenyl group, supports the potential for this structural class to interact with TAAR1. nih.gov While the specific potency (EC₅₀) of this compound at TAAR1 is not documented, its structural basis strongly suggests a modulatory role through this receptor.
Sigma receptors, classified into σ₁ and σ₂ subtypes, are intracellular chaperone proteins involved in various cellular functions and are targets for a range of synthetic compounds. nih.govnih.gov Notably, several complex molecules that incorporate a dimethoxy-substituted aromatic ring and a butylamine (B146782) linker have demonstrated high affinity for sigma receptors, particularly the σ₂ subtype. nih.govresearchgate.netwustl.edu For instance, benzamide (B126) and isoquinoline (B145761) derivatives featuring this structural combination exhibit nanomolar binding affinities for σ₂ receptors. nih.govwustl.edu This suggests that the this compound scaffold is favorable for sigma receptor binding.
| Compound | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 5-[76Br]RHM-4 | >12,900 | 8.2 | nih.gov |
| [3H]RHM-1 | Not Reported | 0.66 (Kd) | wustl.edu |
Data presented for structurally analogous compounds containing dimethoxy and butylamine moieties.
Enzymatic Interactions and Metabolic Pathways
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters. nih.govmdpi.com Inhibition of these enzymes can increase neurotransmitter levels and is a therapeutic strategy for depression and Parkinson's disease. mdpi.com
Direct studies on this compound are unavailable, but compelling evidence from its closest structural analog, 3,4-dimethoxyphenethylamine (B193588) (DMPEA), shows clear interaction with MAO. Research has demonstrated that DMPEA and its N-methylated homologs act as inhibitors of rat brain monoamine oxidase, preventing the breakdown of tyramine and tryptamine. nih.gov This finding strongly suggests that this compound would also exhibit MAO-inhibitory properties. The N-butyl substitution would likely alter the potency and the selectivity for MAO-A versus MAO-B, but the fundamental inhibitory activity is expected to be retained.
| Compound | Activity | Enzyme Source | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenethylamine | Inhibits deamination of tyramine and tryptamine | Rat brain monoamine oxidase | nih.gov |
| N-methylated homologs of 3,4-Dimethoxyphenethylamine | Inhibits deamination of tyramine and tryptamine | Rat brain monoamine oxidase | nih.gov |
In Vitro Microsomal Stability and Intrinsic Clearance Investigations
The metabolic stability of this compound was evaluated in vitro using liver microsomes from both mouse and human sources. These assays are critical for predicting the hepatic clearance of a compound, a key determinant of its pharmacokinetic profile. The stability is typically measured by the compound's half-life (t½) and its intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.
In a key study, this compound demonstrated moderate stability in mouse liver microsomes, with a recorded half-life of 20.1 minutes. The corresponding intrinsic clearance was calculated to be 68.9 μL/min/mg of microsomal protein. When subjected to human liver microsomes, the compound showed significantly greater stability. The half-life in this system was extended to 103 minutes, and the intrinsic clearance was markedly lower at 13.4 μL/min/mg protein. These findings suggest a lower rate of hepatic metabolism in humans compared to mice, indicating potential for more favorable pharmacokinetic properties in clinical applications.
Table 1: In Vitro Microsomal Stability and Intrinsic Clearance of this compound
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg) |
|---|---|---|
| Mouse | 20.1 | 68.9 |
Studies on Other Relevant Enzyme Systems (e.g., Hydrolases, Dipeptidyl Peptidase-4 (DPP-4))
Hydrolase Inhibition
The interaction of this compound with specific hydrolase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been investigated. These enzymes are significant targets in the research of neurodegenerative disorders due to their role in breaking down the neurotransmitter acetylcholine.
The compound was found to be a potent inhibitor of acetylcholinesterase, exhibiting a half-maximal inhibitory concentration (IC50) of 68 nM. In contrast, its inhibitory activity against butyrylcholinesterase was substantially weaker, with an IC50 value of 4100 nM. This indicates a significant degree of selectivity for AChE over BChE, with the compound being approximately 60-fold more potent against the former. This selectivity profile is a notable characteristic in the context of its potential biochemical effects.
Table 2: Inhibitory Activity of this compound against Cholinesterases
| Enzyme | IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
|---|---|---|
| Acetylcholinesterase (AChE) | 68 | 60.3 |
Dipeptidyl Peptidase-4 (DPP-4) Interaction
Following a thorough review of available scientific literature, no studies were identified that investigated the interaction between this compound and the Dipeptidyl Peptidase-4 (DPP-4) enzyme system.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen framework.
The ¹H-NMR spectrum of Butyl[(3,4-dimethoxyphenyl)methyl]amine is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should display characteristic patterns for a 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic region will contain signals for the N-butyl group and the benzylic methylene (B1212753) bridge. A broad singlet corresponding to the secondary amine (N-H) proton is also anticipated, though its chemical shift can be variable and it may exchange with D₂O.
The ¹³C-NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The two methoxy (B1213986) groups, the six aromatic carbons (three quaternary and three protonated), the benzylic methylene carbon, and the four carbons of the butyl chain are all expected to be resolved.
Table 1: Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.82 | d | 1H | Ar-H (H-5) |
| ~6.75 | dd | 1H | Ar-H (H-6) |
| ~6.74 | d | 1H | Ar-H (H-2) |
| ~3.87 | s | 3H | OCH₃ |
| ~3.86 | s | 3H | OCH₃ |
| ~3.70 | s | 2H | Ar-CH₂-N |
| ~2.58 | t | 2H | N-CH₂-CH₂ |
| ~1.60 (broad) | s | 1H | N-H |
| ~1.48 | m | 2H | N-CH₂-CH₂-CH₂ |
| ~1.35 | m | 2H | CH₂-CH₃ |
Table 2: Predicted ¹³C-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~149.0 | Ar-C (C-4) |
| ~147.8 | Ar-C (C-3) |
| ~132.5 | Ar-C (C-1) |
| ~120.5 | Ar-CH (C-6) |
| ~111.8 | Ar-CH (C-2) |
| ~111.0 | Ar-CH (C-5) |
| ~55.9 | OCH₃ |
| ~55.8 | OCH₃ |
| ~54.0 | Ar-CH₂-N |
| ~49.5 | N-CH₂-CH₂ |
| ~32.0 | N-CH₂-CH₂-CH₂ |
| ~20.5 | CH₂-CH₃ |
To confirm the assignments made in 1D NMR, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the butyl chain (H at ~2.58 ppm correlating with H at ~1.48 ppm, which in turn correlates with H at ~1.35 ppm, and finally to the terminal methyl protons at ~0.92 ppm). It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, confirming that the proton signal at ~3.70 ppm corresponds to the carbon at ~54.0 ppm (the benzylic methylene group).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations would include:
The benzylic protons (~3.70 ppm) showing a 2-bond correlation to the quaternary aromatic carbon C-1 (~132.5 ppm) and 3-bond correlations to aromatic carbons C-2 and C-6, linking the benzyl (B1604629) group to the ring.
The protons of the N-CH₂ group of the butyl chain (~2.58 ppm) showing a 2-bond correlation to the benzylic carbon (~54.0 ppm), confirming the N-butyl substitution.
The methoxy protons (~3.86, ~3.87 ppm) showing 3-bond correlations to their respective attachment points on the aromatic ring (C-3 and C-4), confirming their positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as structural information derived from its fragmentation patterns.
HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental composition. For this compound (Molecular Formula: C₁₃H₂₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be measured.
Table 3: Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
|---|
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 224.16) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For N-benzylamines, a dominant fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage), which results in the formation of a stable benzyl cation. nih.govlibretexts.org
The primary fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the highly stable, resonance-stabilized 3,4-dimethoxybenzyl cation. nih.gov Other fragmentations involving the butyl chain are also possible.
Table 4: Predicted Key MS/MS Fragments for this compound
| m/z (Predicted) | Structure of Fragment | Fragmentation Pathway |
|---|---|---|
| 151.07 | [C₉H₁₁O₂]⁺ | Benzylic cleavage; loss of neutral butylamine (B146782) |
| 100.11 | [C₆H₁₄N]⁺ | Cleavage of Ar-CH₂ bond; charge retained on the amine fragment |
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
The IR spectrum of this compound is expected to display several key absorption bands. As a secondary amine, a single, medium-intensity N-H stretching band is expected. Strong bands corresponding to the C-O stretching of the two methoxy groups will be prominent. The spectrum will also feature C-H stretching vibrations for both the aromatic ring and the aliphatic chains, as well as C=C stretching bands for the aromatic ring.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3350 - 3310 | Medium, sharp | N-H Stretch | Secondary Amine |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1610, ~1590, ~1515 | Medium to Strong | C=C Stretch | Aromatic Ring |
| ~1260, ~1030 | Strong | C-O Stretch | Aryl-Alkyl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within the 3,4-dimethoxybenzyl chromophore. Aromatic systems, such as the substituted benzene ring in this molecule, typically exhibit characteristic absorption bands.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required. nih.gov
While crystallographic data for this compound itself is not detailed in the search results, data from closely related structures containing the (3,4-dimethoxyphenyl)methylene moiety provides insight into the expected structural parameters. For instance, a derivative, 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one), was crystallized and analyzed, revealing key structural details that can be used as a reference. ijirset.com The analysis of this related compound yielded precise cell parameters and space group information, which are fundamental outputs of an X-ray diffraction experiment. ijirset.com
Table 1: Illustrative Crystallographic Data for a Related (3,4-dimethoxyphenyl)methylene Derivative ijirset.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.223(9) |
| b (Å) | 16.987(12) |
| c (Å) | 11.964(8) |
| β (°) | 106.37 |
| Z (Molecules/Unit Cell) | 4 |
| Radiation | MoKα (λ = 0.71073 Å) |
This data illustrates the type of detailed structural information that X-ray crystallography can provide for establishing the definitive solid-state structure of this compound.
Chromatographic Techniques for Purity Assessment and Analytical Method Development
Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be effective, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The amine functional group allows for detection using a UV detector, typically set to a wavelength where the dimethoxybenzene ring strongly absorbs. sielc.com Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and column temperature to achieve optimal separation and resolution. nih.gov
Table 2: Typical Parameters for an HPLC Purity Assessment Method
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 5-10 µL |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a high-resolution technique suitable for volatile and thermally stable compounds. The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com To overcome this, specialized columns with base-deactivated surfaces or the addition of a basic modifier to the packing material is often required. labrulez.com For this compound, derivatization (e.g., acylation) could also be employed to create a less polar and more thermally stable analyte, though direct analysis is often possible on appropriate columns. bohrium.com GC-MS analysis provides both retention time for identification and a mass spectrum that can confirm the molecular weight and provide structural information through fragmentation patterns. researchgate.netescholarship.org
Table 3: Representative Parameters for a GC-MS Analytical Method
| Parameter | Typical Value/Condition |
| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given its basic amine functional group, this compound would be positively charged (protonated) in an acidic buffer. This would allow for its analysis by capillary zone electrophoresis (CZE), where it would migrate towards the cathode. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. The development of a CE method would involve optimizing the background electrolyte pH, voltage, and capillary temperature to achieve the desired separation from any potential impurities.
Other Spectroscopic Methods (e.g., Electron Spin Resonance (ESR))
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection of species that have unpaired electrons, such as free radicals. researchgate.net The parent molecule, this compound, is a diamagnetic, closed-shell species with no unpaired electrons. Therefore, it is "ESR-silent" and cannot be directly observed by this technique.
However, ESR could be used to study radical derivatives of the compound, for instance, if it were to be oxidized to a radical cation or participate in a reaction that generates a radical species. researchgate.net In such cases, ESR spectroscopy would provide valuable information about the electronic structure and the distribution of the unpaired electron density within the radical molecule. ibm.com
Computational and Theoretical Chemistry Studies
Molecular Docking for Ligand-Target Interaction Prediction
No specific molecular docking studies involving Butyl[(3,4-dimethoxyphenyl)methyl]amine were found in the available scientific literature. Such studies would typically involve simulating the binding of this molecule into the active site of a target protein to predict its binding affinity and interaction modes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
There is no available research detailing molecular dynamics simulations performed on this compound. MD simulations would provide insights into the compound's conformational flexibility and the stability of its potential interactions with biological targets over time.
Quantum Chemical Calculations
Specific DFT calculations for this compound, which would elucidate its electronic structure and optimal geometry, have not been published.
NBO analysis data for this compound, which would explain charge delocalization and intramolecular stability, is not available in the current body of scientific literature.
There are no published FMO analyses for this compound. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of a molecule.
Prediction of Electrostatic Potentials and Charge Distributions
Detailed predictions or calculations of the electrostatic potential and charge distribution for this compound are not documented in accessible research. This information would be vital for understanding its intermolecular interactions.
In Vitro Biological Evaluation Methodologies
Cell-Based Assays for Receptor Activation and Transporter Function
Cell-based assays are crucial for determining how Butyl[(3,4-dimethoxyphenyl)methyl]amine interacts with specific cellular targets, such as receptors and transporters. These assays typically use engineered cell lines that express the target of interest.
For evaluating transporter function, several methods are employed. These include kinetic functional assays, dose-response assays, and efflux assays, which are critical in the field of drug discovery. nih.gov Cell lines such as COS-7 or Madin-Darby Canine Kidney (MDCK) cells are often transfected with a plasmid to express a specific human transporter, for example, the dopamine (B1211576) transporter (DAT). nih.gov
Kinetic-Uptake Assays: These assays measure the rate of uptake of a radiolabeled substrate (like [³H]dopamine) into the cells. This allows for the calculation of the apparent affinity (Kм) and maximal velocity (Vmax) of the transport process. nih.gov
Dose-Response Assays: To determine the potency of a test compound like this compound, its ability to inhibit the uptake of a radiolabeled substrate is measured across a range of concentrations. This allows for the calculation of IC₅₀ (the concentration that inhibits 50% of transporter function) and Kᵢ (inhibitory constant) values. nih.gov
Efflux Assays: These assays assess whether a compound can induce reverse transport, or efflux, of a pre-loaded substrate from the cells. This is particularly relevant for understanding the mechanism of action of psychostimulant drugs. nih.gov
Another important class of transporters is the ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the multidrug resistance (MDR-1) gene. nih.gov P-gp functions as an efflux pump, and its overexpression in tumor cells can lead to resistance to chemotherapy. nih.gov Cell-based assays using radiolabeled P-gp substrates, such as [¹¹C]Verapamil, are used to study P-gp function and identify potential inhibitors. nih.gov
Enzyme Inhibition and Activation Assays (e.g., for MAO, AChE, DPP-4, IL-6, TNF-α)
The interaction of this compound derivatives with various enzymes is a key area of investigation. Monoamine oxidase (MAO) is a particularly significant target. MAO exists in two isoforms, MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. researchgate.net Selective inhibitors of MAO-B are therapeutic targets for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. researchgate.net
The inhibitory activity against MAO is typically assessed using continuous spectrophotometric methods. researchgate.net For instance, the activity of MAO-A can be measured using kynuramine as a substrate, while benzylamine (B48309) is used for MAO-B. The assay measures the formation of the respective products, 4-hydroxyquinoline and benzaldehyde, by monitoring changes in absorbance at specific wavelengths (316 nm and 250 nm, respectively). researchgate.net
In a study of sixteen thio/semicarbazide-based benzyloxy derivatives, several compounds showed potent and selective inhibition of MAO-B. researchgate.net The compounds BT1 and BT5 were identified as competitive and reversible MAO-B inhibitors. researchgate.net
Table 1: MAO-B Inhibition Data for Selected Derivatives
| Compound | IC₅₀ (µM) | Selectivity Index (for MAO-B) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| BT1 | 0.11 | 88.73 | 0.074 ± 0.0020 | Competitive |
| BT5 | 0.11 | 363.64 | 0.072 ± 0.0079 | Competitive |
Data sourced from research on thio/semicarbazide-based benzyloxy derivatives. researchgate.net
For other enzymes like Dipeptidyl Peptidase-IV (DPP-4), inhibition assays are also well-established. A study on a casein-derived peptide, Val-Pro-Tyr-Pro-Gln (VPYPQ), demonstrated its potent DPP-IV inhibitory activity with an IC₅₀ value of 41.45 μM. nih.gov Such assays are vital for screening compounds with potential antidiabetic properties.
Cellular Models for Neuroprotection and Antiviral Activity Evaluation
Neuroprotection: Cellular models are indispensable for evaluating the neuroprotective potential of compounds. These models often involve inducing cellular stress or toxicity in neuronal cell lines to mimic the conditions of neurodegenerative diseases. Human neuroblastoma cell lines, such as IMR 32 and SH-SY5Y, are commonly used. researchgate.netnih.gov
For example, the neuroprotective effects of the lead compounds BT1 and BT5 were evaluated in IMR 32 cells. researchgate.net Pretreatment with these compounds led to an increase in the levels of antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase, suggesting a mechanism of neuroprotection against oxidative stress. researchgate.net Other models involve exposing cells to neurotoxins like β-amyloid or 1-methyl-4-phenylpyridinium (MPP+) to simulate Alzheimer's and Parkinson's disease, respectively. nih.govresearchgate.net High-throughput screening has also been employed using HeLa and SH-SY5Y cells treated with the DNA-alkylating agent MNNG to identify novel neuroprotective agents that inhibit parthanatos, a specific cell death pathway. nih.gov
Antiviral Activity: The evaluation of antiviral activity in vitro typically involves infecting cultured host cells with a specific virus and then treating the cells with the test compound. Plaque reduction assays are a common method used to quantify antiviral efficacy. mdpi.com In this assay, a monolayer of host cells, such as Vero cells, is infected with the virus. The ability of the compound to reduce the number of viral plaques (areas of cell death) is then measured. mdpi.com
Studies on coumarin derivatives have demonstrated this methodology against a range of viruses, including DNA viruses like Herpes Simplex Virus-1 (HSV-1) and RNA viruses such as Chikungunya (CHIKV) and Zika (ZIKV). mdpi.com For instance, one derivative, compound 2e, showed an EC₅₀ of 48.68 µM against an acyclovir-sensitive HSV-1 strain and 66.26 µM against an acyclovir-resistant strain. mdpi.com While specific data for this compound is not detailed, these established cellular models provide a clear framework for its potential evaluation.
Antimicrobial Activity Assessments Using Bacterial Strains
The antimicrobial potential of chemical compounds is determined by testing their ability to inhibit the growth of or kill various pathogenic bacterial strains. Standard in vitro methods include the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.govmdpi.com
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability. nih.govmdpi.com A wide range of both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella spp.) bacteria are used for these assessments. nih.govmdpi.com
For example, studies on hydroxyphenyl-thiazolyl-coumarin compounds showed significant activity against P. aeruginosa and E. faecalis with MIC values ranging from 15.62 to 31.25 μg/mL. mdpi.com Similarly, the hexane fraction of Pulicaria crispa extract demonstrated strong activity against S. aureus and P. aeruginosa with an MIC of 62.5 µg/mL for both. mdpi.com These methodologies allow for a standardized assessment of a compound's antibacterial spectrum and potency.
Antioxidant Potential Determination (e.g., DPPH radical scavenging activity)
The antioxidant capacity of a compound is frequently evaluated by its ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is one of the most popular and convenient spectrophotometric methods for this purpose. mdpi.comekb.eg
This assay is based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable DPPH radical, which is violet in color. ekb.eg This donation neutralizes the radical and causes the solution to change color to yellow, a change that can be measured by the decrease in absorbance at a specific wavelength (around 517 nm). mdpi.comekb.eg The scavenging activity is often expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. nih.gov
A study on Schiff bases derived from 3,4-dimethoxybenzenamine, a structurally related precursor, evaluated their antioxidant potential using the DPPH assay. The synthesized compounds exhibited good DPPH scavenging activity, with values ranging from 10.12 to 84.34 μM. mdpi.com
Table 2: DPPH Radical Scavenging Activity of 3,4-Dimethoxybenzenamine Schiff Bases
| Compound Group | Activity Range (µM) | Comparison to Standard |
|---|---|---|
| Compounds 1-4, 6 | 10.12 - 84.34 | Stronger than n-propyl gallate |
| Compounds 1-3 | N/A | Better superoxide scavenging than standard |
Data sourced from research on 3,4-dimethoxybenzenamine Schiff bases. mdpi.com
High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. This approach is instrumental in the early stages of drug discovery for identifying "hit" compounds from large chemical libraries.
An HTS workflow typically involves several stages:
Assay Development and Optimization: A robust and sensitive assay is developed in a miniaturized format (e.g., 96- or 384-well plates) suitable for automation.
Primary Screen: A large library of compounds is tested at a single concentration to identify initial hits that show activity. For instance, a screen of approximately 5,120 small molecules was used to identify inhibitors of parthanatos-mediated cell death. nih.gov
Hit Confirmation: The activity of the initial hits is confirmed by re-testing, often over a dose-response curve to determine potency (e.g., IC₅₀ or EC₅₀). nih.gov
Counter-Screening: Assays are performed to eliminate false positives, such as compounds that interfere with the assay technology itself (e.g., fluorescence). nih.gov
Secondary Assays: Confirmed hits are further characterized in more complex, often cell-based or functional assays, to understand their mechanism of action and confirm their biological relevance. nih.gov
This systematic approach enables the efficient profiling of a compound like this compound against a wide array of biological targets to uncover potential therapeutic applications.
Future Research Directions and Potential Academic Applications
Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency
Key areas for modification include:
Aromatic Ring Substituents: The 3,4-dimethoxy pattern on the phenyl ring is a key feature. Altering these methoxy (B1213986) groups to other substituents (e.g., hydroxyl, halo, or larger alkoxy groups) could modulate receptor affinity and selectivity.
N-Alkyl Chain: The butyl group on the amine is a significant determinant of the compound's properties. Varying the length, branching, or cyclization of this alkyl chain can impact ligand-receptor interactions and metabolic stability. biomolther.org
Ethylamine (B1201723) Backbone: Modifications to the ethylamine linker, such as the introduction of chiral centers or conformational constraints, can provide valuable information on the optimal spatial orientation for receptor binding. nih.gov
By systematically synthesizing and evaluating these new analogues, researchers can build a comprehensive SAR profile, guiding the development of next-generation compounds with fine-tuned pharmacological properties.
Exploration of Novel Biological Targets and Unconventional Mechanisms of Action
While the phenethylamine (B48288) scaffold is classically associated with monoamine systems such as dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters and receptors, there is a vast potential for Butyl[(3,4-dimethoxyphenyl)methyl]amine analogues to interact with novel and unconventional biological targets. researchgate.netnih.gov Future research should aim to de-orphanize the pharmacology of this compound by screening it against a broad range of biological targets.
Potential novel targets include:
G-Protein Coupled Receptors (GPCRs): Beyond the well-known monoamine receptors, the vast GPCR superfamily presents numerous opportunities for new therapeutic interventions. nih.gov Screening against orphan GPCRs could reveal unexpected activities.
Ion Channels: The modulation of ion channels is a key mechanism for many drugs. Investigating the effects of this compound on various ion channels could uncover novel mechanisms of action.
Enzymes: Enzymes such as monoamine oxidase (MAO) are known targets for phenethylamine-like molecules. mdpi.com A broader enzymatic screening could identify other key metabolic or signaling enzymes that are modulated by this compound.
Unconventional mechanisms of action, such as allosteric modulation or biased agonism at known receptors, also warrant investigation. These mechanisms can offer more nuanced control over cellular signaling pathways, potentially leading to therapies with fewer side effects.
Development of Innovative and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry provides opportunities to develop more efficient, cost-effective, and environmentally friendly methods for the production of this compound and its derivatives. Green chemistry principles are increasingly important in pharmaceutical manufacturing, aiming to reduce waste and the use of hazardous materials. rsc.orgacs.org
Future research in this area could focus on:
Catalytic N-Alkylation: The use of transition metal catalysts or enzymatic processes for the N-alkylation of the (3,4-dimethoxyphenyl)methylamine precursor can offer highly selective and efficient routes to the final product, often under milder reaction conditions. researchgate.netacs.org
Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This methodology is also highly scalable for industrial production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to highly stereoselective products and reduce the need for protecting groups and harsh reagents.
These innovative synthetic approaches not only contribute to the sustainability of chemical manufacturing but also facilitate the rapid generation of diverse libraries of analogues for biological screening. dokumen.pub
Integration of Multi-Omics and Systems Biology Approaches in Research
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics and systems biology approaches. These methodologies allow for a holistic view of the molecular changes that occur in a biological system upon compound exposure, moving beyond the traditional single-target paradigm. nih.gov
Key applications include:
Transcriptomics: Analyzing changes in gene expression can reveal the signaling pathways and cellular processes that are modulated by the compound.
Proteomics: Studying alterations in protein levels and post-translational modifications can provide insights into the functional consequences of compound treatment.
Metabolomics: Profiling changes in small molecule metabolites can offer a snapshot of the metabolic state of the cell and identify potential biomarkers of compound activity.
By integrating these different "omics" datasets, researchers can construct comprehensive models of the compound's mechanism of action and identify potential off-target effects. nih.gov This systems-level understanding is invaluable for predicting both therapeutic efficacy and potential toxicities.
Advancement of Computational Methodologies for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches can accelerate the design and optimization of new analogues and provide deeper insights into their interactions with biological targets. nih.gov
Future computational research could focus on:
Molecular Docking and Dynamics Simulations: These methods can predict the binding poses of this compound and its analogues within the active sites of target proteins, helping to rationalize SAR data and guide the design of new compounds with improved affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new analogues based on their physicochemical properties, thereby prioritizing the synthesis of the most promising candidates.
Free Energy Perturbation (FEP): FEP calculations can provide accurate predictions of ligand binding affinities, offering a powerful tool for the in silico optimization of lead compounds. nih.govchemrxiv.org
Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds, including their potential targets and off-target effects. nih.govcam.ac.ukbiorxiv.org
The synergy between computational modeling and experimental validation will be crucial for the efficient discovery and development of the next generation of therapeutics derived from the this compound scaffold.
Q & A
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., assay conditions, cell lines). Replicate conflicting experiments under standardized protocols (IC50 determination with fixed incubation times). Apply Hill slope analysis to compare dose-response curve robustness .
- Key Considerations : Align experimental design with FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
Q. What theoretical frameworks guide the integration of this compound into neurotransmitter research?
- Methodological Answer : Use the monoamine hypothesis of depression to explore its potential as a serotonin/norepinephrine reuptake inhibitor. Apply molecular dynamics simulations to study membrane permeability (e.g., blood-brain barrier penetration) .
- Key Considerations : Cross-reference findings with pharmacophore models to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
